

3-bromo-N,N-dimethylpyridin-2-amine CAS number and supplier

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Compound of Interest

Compound Name: 3-bromo-N,N-dimethylpyridin-2-amine

Cat. No.: B1376670

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An In-Depth Technical Guide to **3-bromo-N,N-dimethylpyridin-2-amine**: Synthesis, Applications, and Experimental Protocols

Introduction

3-bromo-N,N-dimethylpyridin-2-amine is a substituted pyridine derivative that serves as a highly versatile and valuable building block in modern synthetic organic chemistry. Its unique structural arrangement, featuring a bromine atom at the 3-position and a dimethylamino group at the 2-position, provides two distinct points for chemical modification. The bromine atom is amenable to a wide range of metal-catalyzed cross-coupling reactions, while the pyridine nitrogen and the dimethylamino group can influence the molecule's electronic properties and binding interactions. This guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, covering its chemical properties, synthesis, applications in medicinal chemistry, and practical experimental guidance. The CAS Number for this compound is 1060801-39-9.^{[1][2]}

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. Key data for **3-bromo-N,N-dimethylpyridin-2-amine** are summarized below.

Property	Value	Source
CAS Number	1060801-39-9	[1][2]
Molecular Formula	C ₇ H ₉ BrN ₂	[3][4]
Molecular Weight	201.07 g/mol	[1]
Appearance	White powder	[2]
Purity	Typically ≥98%	[1][2]
InChI Key	KSVGDNMWQCMHRE- UHFFFAOYSA-N	[1]

Synthesis and Mechanistic Rationale

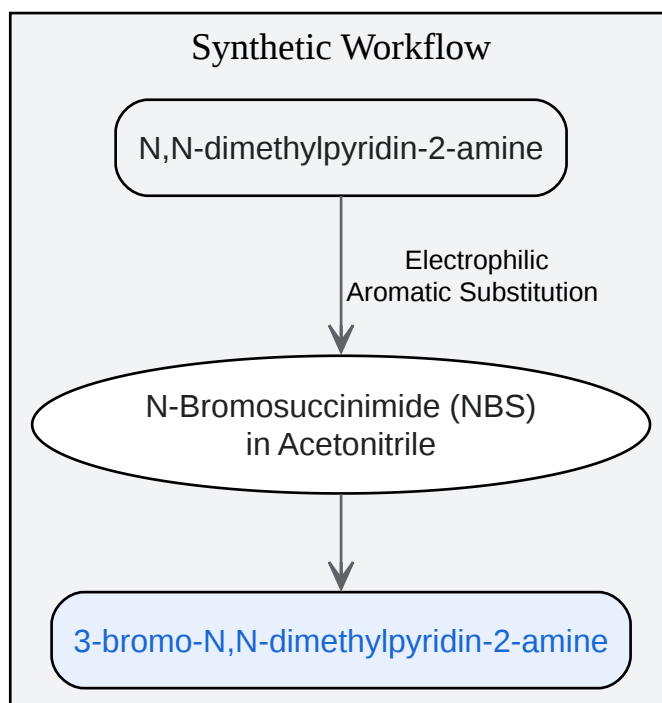
The synthesis of **3-bromo-N,N-dimethylpyridin-2-amine** can be approached through several routes. A common and efficient strategy involves the direct bromination of a suitable 2-aminopyridine precursor. The choice of brominating agent and reaction conditions is critical to achieve regioselectivity, targeting the 3-position of the pyridine ring.

One plausible synthetic pathway begins with 2-aminopyridine. The amino group is first dimethylated, followed by regioselective bromination. The dimethylamino group at the 2-position acts as an ortho-directing group, facilitating the electrophilic substitution at the adjacent C-3 position. N-Bromosuccinimide (NBS) is often the reagent of choice for such brominations as it is easier to handle and often provides higher selectivity compared to elemental bromine.

Causality Behind Experimental Choices:

- **Solvent:** Acetonitrile or a chlorinated solvent like dichloromethane is often used. These aprotic solvents are chosen because they do not react with the brominating agent and effectively dissolve the starting materials.
- **Temperature:** The reaction is typically run at or below room temperature to control the reaction rate and minimize the formation of undesired byproducts, such as dibrominated species.

- Reagent: N-Bromosuccinimide (NBS) is preferred over Br₂ as it provides a low, steady concentration of electrophilic bromine, which enhances regioselectivity for the desired C-3 position.



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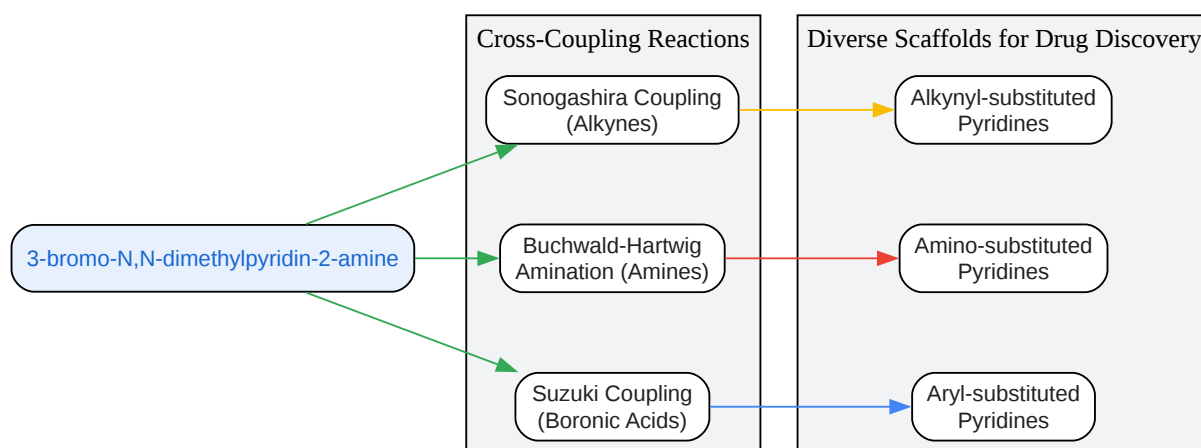
Caption: Synthetic workflow for **3-bromo-N,N-dimethylpyridin-2-amine**.

Applications in Medicinal Chemistry: A Privileged Scaffold

The aminopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs and clinical candidates.[5] This is due to its ability to form key hydrogen bond interactions with biological targets, particularly the hinge region of kinase enzymes. The introduction of a bromine atom, as in **3-bromo-N,N-dimethylpyridin-2-amine**, transforms this scaffold into a versatile platform for lead optimization through structure-activity relationship (SAR) studies.

The bromine atom serves as a synthetic handle for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and

Buchwald-Hartwig aminations. This allows for the rapid generation of diverse chemical libraries to probe the binding pocket of a target protein and optimize for potency, selectivity, and pharmacokinetic properties. For instance, derivatives of brominated aminopyridines have been successfully used to synthesize potent inhibitors for p38 MAP kinase, a critical enzyme in inflammatory signaling pathways.[5]



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Caption: Utility of the bromo-substituent in cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation, using **3-bromo-N,N-dimethylpyridin-2-amine** as the starting material.

Objective: To synthesize 3-(4-methoxyphenyl)-N,N-dimethylpyridin-2-amine.

Materials:

- **3-bromo-N,N-dimethylpyridin-2-amine** (1.0 eq)
- 4-Methoxyphenylboronic acid (1.2 eq)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 eq)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)
- Potassium phosphate (K_3PO_4 , 3.0 eq)
- 1,4-Dioxane and Water (4:1 mixture)

Protocol:

- **Reaction Setup:** To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **3-bromo-N,N-dimethylpyridin-2-amine**, 4-methoxyphenylboronic acid, and potassium phosphate.
 - **Rationale:** An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.
- **Catalyst Preparation:** In a separate vial, dissolve Palladium(II) acetate and the SPhos ligand in a small amount of the dioxane/water solvent mixture. Allow it to pre-form for 10-15 minutes.
 - **Rationale:** SPhos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. Pre-forming the catalyst can lead to more consistent and efficient reactions.
- **Reaction Execution:** Add the catalyst solution to the Schlenk flask containing the reagents. Add the remaining dioxane/water solvent to achieve a final concentration of approximately 0.1 M with respect to the starting bromide.
- **Heating:** Heat the reaction mixture to 80-100 °C with vigorous stirring.
 - **Rationale:** Heating is required to provide the activation energy for the catalytic cycle, particularly the transmetalation and reductive elimination steps.

- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
 - **Self-Validation:** A successful reaction will show the consumption of the starting bromide and the appearance of a new, less polar spot (on silica TLC) corresponding to the coupled product. LC-MS will confirm the formation of the product by its mass-to-charge ratio.
- **Workup:** Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Concentrate the organic layer under reduced pressure and purify the crude residue by column chromatography on silica gel to yield the pure product.

Supplier Information

3-bromo-N,N-dimethylpyridin-2-amine is available from several chemical suppliers that cater to the research and development community.

Supplier	Product Notes	Country
CymitQuimica	Sells product under the Fluorochem brand, intended for laboratory use. ^[1]	Spain
Zhejiang Jiuzhou Chem Co., Ltd	Offers the product as a white powder with 99% purity, specializing in organic intermediates. ^[2]	China (Mainland)

Safety and Handling

As with all brominated aromatic amines, **3-bromo-N,N-dimethylpyridin-2-amine** should be handled with care by technically qualified individuals in a well-ventilated laboratory or fume hood.

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Avoid inhalation of dust and direct contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Consult the specific Safety Data Sheet (SDS) from your supplier for detailed hazard information and emergency procedures.

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